REACTION_CXSMILES
|
Br[C:2]1[S:3][C:4]([Br:7])=[CH:5][N:6]=1.[CH3:8][N:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1>CCN(C(C)C)C(C)C>[Br:7][C:4]1[S:3][C:2]([N:12]2[CH2:13][CH2:14][N:9]([CH3:8])[CH2:10][CH2:11]2)=[N:6][CH:5]=1
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC=1SC(=CN1)Br
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Name
|
|
Quantity
|
0.457 mL
|
Type
|
reactant
|
Smiles
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CN1CCNCC1
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Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CCN(C(C)C)C(C)C
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Control Type
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UNSPECIFIED
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Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
an additional 48 h
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
at rt
|
Type
|
CUSTOM
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Details
|
The reaction mixture was partitioned between CHCl3 and H2O
|
Type
|
CUSTOM
|
Details
|
the layers were separated
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Type
|
EXTRACTION
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Details
|
The aqueous layer was re-extracted with CHCl3 (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic fractions were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by chromatography on silica gel [eluting with 5% EtOAc in CHCl3→20% EtOAc in CHCl3]
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CN=C(S1)N1CCN(CC1)C
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |